Lipophilicity Moderation: XLogP3-AA 0.6 Versus Simpler Alkoxymethyl Piperidines
The target compound's free base exhibits a computed XLogP3-AA of 0.6, which is lower than 4-(ethoxymethyl)piperidine (0.8) and 4-(propoxymethyl)piperidine (1.3) yet higher than 4-(methoxymethyl)piperidine (0.4) [1][2]. This intermediate lipophilicity is achieved despite a longer side chain, due to the polarity contribution of the additional ether oxygen. The resulting logP value falls within the optimal range for CNS drug candidates (typically 1–3) while remaining more polar than the propoxy analog, which has a logP shift of Δ+0.7 [1][3]. This moderation can reduce non-specific protein binding and enhance aqueous solubility relative to the propoxy congener.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) of free base |
|---|---|
| Target Compound Data | XLogP3-AA = 0.6 |
| Comparator Or Baseline | 4-(methoxymethyl)piperidine: XLogP3 = 0.4; 4-(ethoxymethyl)piperidine: XLogP3 = 0.8; 4-(propoxymethyl)piperidine: XLogP3 = 1.3 |
| Quantified Difference | Δ = +0.2 vs. methoxymethyl; Δ = -0.2 vs. ethoxymethyl; Δ = -0.7 vs. propoxymethyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15); free base forms |
Why This Matters
Procurement of the target compound provides a pre-optimized logP that may reduce the need for further polarity adjustments in lead optimization programs targeting balanced ADME profiles.
- [1] PubChem. 4-[(3-Methoxypropoxy)methyl]piperidine (free base). PubChem CID 18423412. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/18423412 View Source
- [2] PubChem. 4-(Methoxymethyl)piperidine. PubChem CID 4715283. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/4715283 View Source
- [3] PubChem. 4-(Propoxymethyl)piperidine. PubChem CID 17205411. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/17205411 View Source
